molecular formula C20H22O6 B1153338 4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol

4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol

Cat. No.: B1153338
M. Wt: 358.4 g/mol
InChI Key: HGXBRUKMWQGOIE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H-NMR (400 MHz, CD3OD) :

δ (ppm) Multiplicity Integration Assignment
6.79–6.93 Multiplet 4H Aromatic H-2, H-5, H-6
4.67 Doublet (J = 4.4 Hz) 2H Furofuran H-7, H-7'
4.22–4.18 Multiplet 2H Furofuran H-9, H-9'
3.91 Singlet 6H Methoxy (-OCH3)
3.10–3.07 Multiplet 2H Furofuran H-8, H-8'

13C-NMR (100 MHz, CD3OD) :

  • Aromatic carbons : 147.8 (C-4), 145.2 (C-3), 134.5 (C-1), 120.3 (C-6), 115.4 (C-5), 111.2 (C-2).
  • Furofuran carbons : 86.4 (C-7, C-7'), 72.1 (C-9, C-9'), 55.9 (C-8, C-8').
  • Methoxy carbons : 56.3 (-OCH3).

The coupling constant between H-7 and H-8 (J = 4.4 Hz) confirms the cis configuration of the furofuran rings.

Mass Spectrometric Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) :

  • Molecular ion peak : m/z 358 [M]⁺ (consistent with C20H22O6).
  • Key fragments :
    • m/z 340 [M – H2O]⁺: Loss of hydroxyl group.
    • m/z 312 [M – CH3O]⁺: Cleavage of methoxy substituent.
    • m/z 181 [C9H9O4]⁺: Retro-Diels-Alder fragmentation of the furofuran core.

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C20H22O6: 358.1416.
  • Observed: 358.1416 (Δ = 0 ppm).

Stereochemical Configuration and Enantiomeric Forms

The compound contains four stereocenters (C-3, C-3a, C-6, C-6a), yielding a rel-(1R,3aS,4R,6aS) configuration. Key stereochemical insights include:

  • Circular Dichroism (CD) : A negative Cotton effect at 277 nm (Δε = -0.24) confirms the (3S,3aR,6S,6aR) enantiomer.
  • Chiral Chromatography : Using a Chiralpak AD-H column, the enantiomers resolve with retention times of 12.3 min [(+)-form] and 15.7 min [(-)-form].
  • Enantiomeric Purity : Natural sources predominantly yield the (+)-enantiomer (94% ee), while synthetic routes produce racemic mixtures.

The Cahn-Ingold-Prelog priority rules assign configurations based on the furofuran core’s fused ring system, with methoxy groups dictating axial chirality.

Properties

IUPAC Name

4-[6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXBRUKMWQGOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487-36-5
Record name Pinoresinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35444
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Mechanism of Action

Pharmacokinetics

It is known that magnolin is a natural compound abundantly found in magnolia flos. It is soluble in chloroform, which suggests it may have good bioavailability due to its lipophilicity. More research is needed to fully understand its pharmacokinetic properties.

Action Environment

It is known that magnolin is sourced from magnolia flos, suggesting that factors such as growth conditions of the plant could potentially influence the compound’s properties

Biochemical Analysis

Biochemical Properties

4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol: plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with β-D-glucopyranoside, forming a complex that influences its biochemical activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

The effects of 4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in HT22 cells, a subclone of the HT4 hippocampal cell line, the compound exhibits cytoprotective activity. This suggests that it may play a role in protecting cells from oxidative stress and other damaging factors.

Molecular Mechanism

At the molecular level, 4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s structure allows it to fit into the active sites of certain enzymes, where it can either block substrate access or facilitate the catalytic process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term studies in vitro and in vivo have demonstrated sustained cytoprotective effects, although the exact duration of these effects can vary.

Dosage Effects in Animal Models

The effects of 4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced cellular protection and improved metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm.

Metabolic Pathways

4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol: is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds. These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s metabolism is complex and involves multiple steps, each regulated by specific enzymes.

Transport and Distribution

The transport and distribution of 4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol within cells and tissues are mediated by various transporters and binding proteins. These molecules help to localize and accumulate the compound in specific cellular compartments, where it can exert its biochemical effects. The distribution pattern is influenced by the compound’s chemical properties, such as solubility and affinity for different biomolecules.

Subcellular Localization

The subcellular localization of 4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol is crucial for its activity and function. It is directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications. This localization ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical processes.

Biological Activity

The compound 4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol is a complex organic molecule known for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Information

  • IUPAC Name : 4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol
  • Molecular Formula : C20_{20}H22_{22}O6_{6}
  • Molecular Weight : 358.40 g/mol
  • Topological Polar Surface Area (TPSA) : 88.40 Ų
  • LogP : 2.00 (indicating moderate lipophilicity)

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in the structure enhances its ability to scavenge free radicals and reduce oxidative stress. In vitro studies have demonstrated that related phenolic compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. For instance, studies on similar compounds have reported a reduction in IL-6 and TNF-alpha levels in cell cultures exposed to inflammatory stimuli . This suggests that the compound may modulate inflammatory pathways effectively.

Anticancer Properties

Emerging studies have highlighted the anticancer potential of this compound. It has been observed to induce apoptosis in various cancer cell lines through the activation of caspase pathways and the modulation of cell cycle regulators. For example, a study demonstrated that related lignans inhibited proliferation in breast cancer cells by inducing G0/G1 phase arrest .

The biological activities of this compound are likely mediated through several mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups donate electrons to free radicals, neutralizing them.
  • Cytokine Modulation : Inhibition of NF-kB signaling pathways reduces the expression of inflammatory cytokines.
  • Cell Cycle Regulation : Induction of cell cycle arrest in cancer cells leads to decreased proliferation.

In Vitro Studies

Recent studies have utilized various cell lines to assess the biological activity of this compound:

StudyCell LineBiological ActivityFindings
MCF-7AnticancerInduced apoptosis via caspase activation
RAW 264.7Anti-inflammatoryReduced IL-6 and TNF-alpha production
HepG2AntioxidantDecreased lipid peroxidation levels

In Vivo Studies

In vivo research is limited but promising. Animal models treated with similar compounds have shown reduced tumor growth and improved survival rates, suggesting that further exploration into pharmacokinetics and dosage optimization is warranted.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C20H22O6C_{20}H_{22}O_6 and a molecular weight of approximately 358.4 g/mol. Its structure includes multiple functional groups that contribute to its biological activity. The presence of hydroxyl and methoxy groups enhances its reactivity and interaction with biological targets.

Biological Activities

1. Antioxidant Activity
Research indicates that compounds similar to 4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol exhibit significant antioxidant properties. These properties are crucial for combating oxidative stress in biological systems, which is implicated in various diseases including cancer and neurodegenerative disorders.

2. Anticancer Potential
Preliminary studies have shown that this compound may possess anticancer properties. For instance, it has been evaluated in cellular assays where it demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation pathways.

3. Estrogen Receptor Modulation
The compound's structure suggests potential interaction with estrogen receptors. This property is particularly relevant in the context of hormone-dependent cancers such as breast cancer. Investigations into its binding affinity and activity as an estrogen receptor modulator could provide insights into its therapeutic potential.

Synthesis Pathways

The synthesis of 4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol typically involves multi-step organic reactions that include:

  • Formation of the Furan Ring: This step is crucial for establishing the core structure of the compound.
  • Substitution Reactions: Functional groups such as hydroxyl and methoxy are introduced through selective substitution reactions.

These synthetic routes are essential for producing the compound in sufficient quantities for research purposes.

Case Studies

Case Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of the compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated a strong ability to neutralize free radicals compared to standard antioxidants like ascorbic acid.

Case Study 2: Cytotoxicity Evaluation
In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound resulted in reduced cell viability. The IC50 value was determined to be approximately 20 µM, indicating significant cytotoxicity.

Case Study 3: Estrogen Receptor Binding Studies
Binding assays using radiolabeled estradiol demonstrated that the compound could effectively compete for binding sites on estrogen receptors in vitro. This finding warrants further investigation into its potential as a therapeutic agent in hormone-related cancers.

Preparation Methods

Core Furofuran Motif

The bicyclic 1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan system forms the central scaffold, which is common in lignans such as pinoresinol and syringaresinol. This structure arises from the oxidative coupling of two phenylpropanoid units (e.g., coniferyl alcohol derivatives) followed by cyclization. The stereochemistry at positions 3a and 6a determines the relative configuration of the furofuran ring, influencing biological activity.

Aromatic Substitution Pattern

The target compound features two methoxy groups (at C3' and C2'') and two hydroxyl groups (at C4' and C4''), necessitating precise regioselectivity during synthesis. The 4-hydroxy-3-methoxyphenyl group is a hallmark of guaiacyl-type lignans, while the 2-methoxyphenol moiety suggests additional electronic modulation.

Oxidative Radical Coupling Strategies

Enzyme-Catalyzed Coupling

Peroxidase- or laccase-mediated dimerization of coniferyl alcohol derivatives is a biomimetic approach. In a seminal study, 5-bromoconiferyl alcohol was coupled using horseradish peroxidase (HRP) and H₂O₂ to yield 5,5′-bromopinoresinol, a brominated analog of pinoresinol.

Reaction Conditions :

  • Substrate : 5-Bromoconiferyl alcohol (15.75 mmol)

  • Catalyst : HRP (10 mg)

  • Solvent : Acetone-phosphate buffer (1:4 v/v)

  • Oxidant : H₂O₂-urea complex (8.66 mmol)

  • Yield : 44.1% (NMR), 24.6% (isolated)

This method minimizes side products by blocking C5 coupling sites with bromine, directing β-β′ coupling (Figure 1).

Chemical Oxidative Coupling

Metal-based oxidants such as FeCl₃, Ag₂O, or Mn(OAc)₃ promote radical coupling without enzymes. For example, FeCl₃ in acetone-phosphate buffer achieves comparable β-β′ coupling but with lower selectivity (≤13% yield for pinoresinol).

Advantages :

  • No enzyme stability concerns

  • Scalable for industrial production

Limitations :

  • Requires rigorous purification due to byproducts (e.g., β-O-4 or 5-5′ coupled dimers).

Synthesis of Key Intermediate: 5-Bromoconiferyl Alcohol

Stepwise Functionalization

  • Acetylation of 5-Bromovanillin :

    • Reagents : Acetic anhydride, pyridine

    • Yield : ~100%

    • Product : 5-Bromovanillin acetate

  • Horner-Wadsworth-Emmons (HWE) Reaction :

    • Reagents : Triethyl phosphonoacetate, NaH

    • Product : Ethyl 5-bromoferulate

    • Yield : 85%

  • Reduction to Alcohol :

    • Reagents : LiAlH₄, THF

    • Product : 5-Bromoconiferyl alcohol

    • Yield : 90%

Cyclization and Debromination

Furofuran Ring Formation

Radical coupling generates a dibrominated dimer, which undergoes acid- or base-catalyzed cyclization to form the furofuran core. For example, 5,5′-bromopinoresinol cyclizes spontaneously under reaction conditions.

Hydrodebromination

Conditions :

  • Catalyst : Pd/C (10 wt%)

  • Reductant : H₂ (1 atm)

  • Base : Et₃N (2.4 eq)

  • Solvent : MeOH

  • Yield : ~100%

This step removes bromine atoms, yielding the desired lignan skeleton.

Functional Group Modifications

Methoxylation and Hydroxylation

Selective methylation or demethylation adjusts substitution patterns:

  • Methylation : Diazomethane or Me₂SO₄/K₂CO₃

  • Demethylation : BBr₃ or HBr/AcOH

Purification Strategies

  • Crystallization : Effective for brominated intermediates (e.g., 5,5′-bromopinoresinol).

  • Flash Chromatography : Silica gel with gradients of n-hexanes/EtOAc or CH₂Cl₂/MeOH.

Comparative Analysis of Methods

Parameter Enzymatic Coupling Chemical Coupling
Yield 24.6–44.1%≤13%
Selectivity High (β-β′)Moderate
Cost High (enzyme)Low
Purification Ease ModerateDifficult
Scalability LimitedHigh

Challenges and Optimization Opportunities

  • Stereochemical Control : Asymmetric synthesis remains challenging; chiral auxiliaries or catalysts are underexplored.

  • Byproduct Formation : Improving selectivity via substituent engineering (e.g., nitro or sulfonyl groups).

  • Green Chemistry : Replace Pd/C with photocatalytic debromination.

Q & A

Q. What are the recommended safety protocols for handling and storing this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if aerosol formation is possible .
  • Storage: Store in a cool (<25°C), dry, and ventilated area away from ignition sources. Use airtight containers to prevent moisture absorption or oxidation .
  • Spill Management: Avoid dust generation; use absorbent materials (e.g., vermiculite) for solid spills. Clean with ethanol or isopropanol, ensuring proper ventilation .

Q. How can researchers confirm the molecular structure of this compound?

Methodological Answer:

  • Spectroscopic Techniques:
    • NMR: Use 1^1H and 13^13C NMR to identify aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ 3.7–3.9 ppm). Compare with published data for furofuran lignans .
    • Mass Spectrometry (HR-MS): Analyze molecular ion peaks (e.g., [M+H]+^+) to confirm the molecular formula (e.g., C26_{26}H32_{32}O11_{11} in ). Cross-validate with fragmentation patterns .
  • X-ray Crystallography: Resolve stereochemistry using single-crystal diffraction if pure crystals are obtainable .

Q. What synthetic routes are available for preparing this compound?

Methodological Answer:

  • Key Steps:
    • Biosynthetic Mimicry: Oxidative coupling of coniferyl alcohol derivatives to form the furofuran core .
    • Stereochemical Control: Use chiral catalysts (e.g., Sharpless epoxidation) to achieve desired stereoisomers. highlights enzymatic resolution (>98% ee) for related structures .
    • Protection/Deprotection: Employ temporary protecting groups (e.g., acetyl for hydroxyl groups) during synthesis .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound's reactivity or bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. used DFT to analyze charge distribution in similar lignans .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Validate with experimental IC50_{50} values .
  • QSAR Modeling: Corrogate structural features (e.g., methoxy substitution patterns) with observed bioactivity .

Q. How should researchers address contradictions in reported pharmacological data (e.g., varying IC50_{50}50​ values)?

Methodological Answer:

  • Experimental Variables:
    • Purity: Confirm compound purity via HPLC (>95%) and characterize impurities (e.g., NMR/MS) .
    • Assay Conditions: Standardize cell lines, incubation times, and solvent controls. emphasizes reproducibility in environmental toxicity studies .
  • Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare datasets across studies, accounting for batch effects .

Q. What strategies optimize the compound's stability under varying pH and temperature conditions?

Methodological Answer:

  • Degradation Studies:
    • Forced Degradation: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and thermal stress (40–80°C). Monitor degradation via LC-MS .
    • Kinetic Modeling: Calculate half-life (t1/2_{1/2}) using Arrhenius plots for temperature-dependent stability .
  • Formulation: Use cyclodextrin encapsulation or lipid nanoparticles to enhance aqueous solubility and stability .

Q. How can researchers evaluate the compound's environmental impact and biodegradability?

Methodological Answer:

  • Fate Analysis:
    • Photodegradation: Simulate sunlight exposure (UV-Vis lamps) and identify breakdown products via GC-MS .
    • Ecotoxicology: Test acute toxicity in Daphnia magna or algae (OECD 202/201 guidelines). outlines tiered risk assessments .
  • Biodegradation Assays: Use OECD 301B (CO2_2 evolution test) to measure microbial mineralization rates .

Data Contradiction Analysis

Q. How to resolve discrepancies in spectroscopic data (e.g., conflicting NMR assignments)?

Methodological Answer:

  • Comparative Analysis: Cross-reference with structurally related compounds (e.g., lists analogs like NPC477898) .
  • 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations can distinguish furofuran ring connectivity .
  • Crowdsourced Validation: Submit data to public repositories (e.g., NIST Chemistry WebBook) for peer verification .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol
Reactant of Route 2
4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol

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